N-(2-methoxyphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide is a chemical compound that belongs to the class of thiazepane derivatives This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms
Scientific Research Applications
N-(2-methoxyphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the interactions between thiazepane derivatives and biological targets. It may also serve as a lead compound for the development of new drugs.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug discovery and development. It may exhibit activity against specific diseases or conditions, warranting further investigation.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide typically involves the formation of the thiazepane ring followed by the introduction of the methoxyphenyl and phenyl groups. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable amine with a thioamide can lead to the formation of the thiazepane ring. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like Yb(OTf)3 to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiazepane derivatives with different oxidation states.
Substitution: The methoxy group and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazepane derivatives, and substituted analogs with different functional groups. These products can have distinct chemical and physical properties, making them useful for various applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-methoxyphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide include other thiazepane derivatives and compounds with methoxyphenyl groups. Examples include:
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe)
- 2-(2-Fluorobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and the thiazepane ring structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-23-17-10-6-5-9-16(17)20-19(22)21-12-11-18(24-14-13-21)15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXMKBIBBVBVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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